

# Discovery and history of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N2,N2-Dimethylamino-6-deamino
adenosine

Cat. No.:

B12400043

Get Quote

# N2,N2-Dimethylamino-6-deamino adenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N2,N2-Dimethylamino-6-deamino adenosine is a synthetic purine nucleoside analog. Compounds within this class are recognized for their potential as antitumor agents, primarily through mechanisms involving the inhibition of DNA synthesis and the induction of apoptosis. [1][2] This technical guide provides a comprehensive overview of the available information on N2,N2-Dimethylamino-6-deamino adenosine, including its chemical identity and general biological role, within the broader context of N2-substituted adenosine derivatives. While specific discovery and detailed historical information for this particular compound are not readily available in the public domain, this document collates the existing general knowledge and provides a framework for understanding its potential significance in biomedical research and drug development.

#### Introduction

Purine nucleoside analogs represent a significant class of compounds in medicinal chemistry and pharmacology. Their structural similarity to endogenous nucleosides allows them to



**N2,N2-Dimethylamino-6-deamino adenosine** falls within this category, characterized by a dimethylamino group at the N2 position and the absence of an amino group at the 6th position of the purine ring. Such modifications can profoundly influence the compound's metabolic stability, receptor binding affinity, and overall pharmacological profile. The primary therapeutic interest in purine nucleoside analogs lies in their cytotoxic effects on cancer cells, which are often mediated by the disruption of nucleic acid synthesis and the activation of programmed cell death pathways.[1][2]

## **Chemical and Physical Properties**

While specific experimental data for **N2,N2-Dimethylamino-6-deamino adenosine** is limited, the following table summarizes its basic chemical identifiers.

| Property          | Value                                                                                           |
|-------------------|-------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2R,3R,4S,5R)-2-(2-(dimethylamino)-9H-purin-<br>9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| CAS Number        | 105208-35-3                                                                                     |
| Molecular Formula | C12H17N5O4                                                                                      |
| Molecular Weight  | 295.29 g/mol                                                                                    |
| Canonical SMILES  | CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)C<br>O)O)O                                                     |

### **Synthesis**

A specific, detailed experimental protocol for the synthesis of **N2,N2-Dimethylamino-6-deamino adenosine** is not described in the currently available scientific literature. However, the synthesis of N2-substituted adenosine analogs generally proceeds through established methods in nucleoside chemistry. A common strategy involves the modification of a pre-existing purine nucleoside.

A plausible synthetic approach, based on general knowledge of purine chemistry, is illustrated in the workflow below. This would typically start from a commercially available or readily



synthesized precursor, such as a 2-halo-6-substituted purine riboside. The dimethylamino group could then be introduced via a nucleophilic aromatic substitution reaction.



Click to download full resolution via product page

Caption: A generalized synthetic workflow for N2-substituted adenosine analogs.

# Biological Activity and Mechanism of Action General Antitumor Activity

**N2,N2-Dimethylamino-6-deamino adenosine** is classified as a purine nucleoside analog with broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1][2] The anticancer mechanisms of this class of compounds are generally attributed to two primary actions: the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

#### **Mechanism of Apoptosis Induction**

While the specific signaling pathways affected by **N2,N2-Dimethylamino-6-deamino adenosine** have not been elucidated, studies on other N6-substituted adenosine derivatives provide insights into the potential mechanism. The pro-apoptotic effects of these compounds are often linked to their intracellular conversion into the corresponding mononucleotides by adenosine kinase. The accumulation of these mononucleotides can lead to a rapid decrease in



ATP production, ultimately triggering apoptosis. This process is often accompanied by the activation of caspase-3.



Click to download full resolution via product page

Caption: A proposed mechanism for apoptosis induction by N-substituted adenosine analogs.

### **Quantitative Data**

A thorough search of the scientific literature did not yield any specific quantitative biological data for **N2,N2-Dimethylamino-6-deamino adenosine**, such as IC50 or EC50 values, binding affinities for adenosine receptors, or pharmacokinetic data. Research on related N2-substituted adenosine derivatives has shown a wide range of affinities for different adenosine receptor subtypes (A1, A2A, A2B, and A3), but direct data for the title compound is not available.

#### **Experimental Protocols**

Detailed experimental protocols for the synthesis or biological evaluation of **N2,N2- Dimethylamino-6-deamino adenosine** are not available in the published literature. For researchers interested in studying this compound, the following general experimental approaches, commonly used for other purine nucleoside analogs, could be adapted.

### General Protocol for Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cancer cells (e.g., a lymphoid malignancy cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of N2,N2-Dimethylamino 6-deamino adenosine for a specified duration (e.g., 24, 48, or 72 hours).







- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.





Click to download full resolution via product page

Caption: A general workflow for an MTT-based cell viability assay.

## Conclusion



**N2,N2-Dimethylamino-6-deamino adenosine** is a purine nucleoside analog with potential antitumor properties, consistent with other members of its chemical class. Its mechanism of action is broadly understood to involve the inhibition of DNA synthesis and the induction of apoptosis. However, a detailed understanding of its discovery, specific synthetic routes, quantitative biological activity, and precise molecular targets is hampered by the lack of specific data in the public scientific literature. The information presented in this guide, drawn from the general knowledge of N2-substituted adenosine analogs, provides a foundation for future research into this specific compound. Further investigation is required to fully characterize its pharmacological profile and to determine its potential as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N2,N2-Dimethylamino-6-deamino adenosine 105208-35-3 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [Discovery and history of N2,N2-Dimethylamino-6-deamino adenosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400043#discovery-and-history-of-n2-n2-dimethylamino-6-deamino-adenosine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com